3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid
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Overview
Description
3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxazolidinone ring, which is known for its stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid typically involves the reaction of 3-amino-2-methylpropylamine with oxazolidinone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The trifluoroacetic acid component is introduced through a subsequent reaction step, where trifluoroacetic anhydride is used to acylate the oxazolidinone derivative .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the conversion rates and minimize by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form more reactive intermediates.
Substitution: The trifluoroacetic acid moiety can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Scientific Research Applications
3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidinone ring can form stable complexes with these targets, modulating their activity and leading to various biological effects. The trifluoroacetic acid moiety enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
3-amino-2-methylpropylamine: A precursor in the synthesis of the target compound.
Oxazolidinone: The core structure shared with the target compound.
Trifluoroacetic acid: A common acylating agent used in organic synthesis.
Uniqueness
3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid is unique due to the combination of its functional groups, which confer distinct reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from its individual components and similar compounds .
Properties
IUPAC Name |
3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2HF3O2/c1-6(4-8)5-9-2-3-11-7(9)10;3-2(4,5)1(6)7/h6H,2-5,8H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJJICMHGDHWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1CCOC1=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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